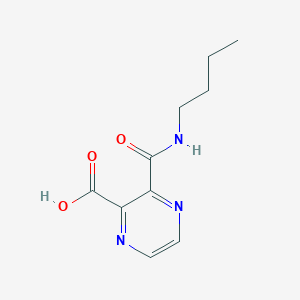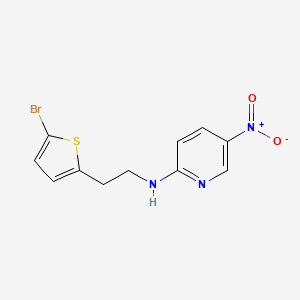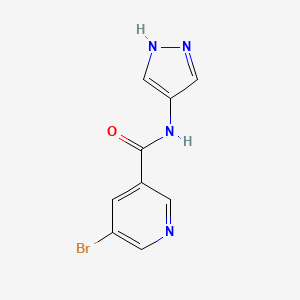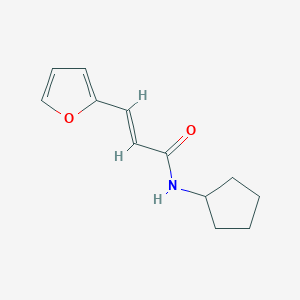![molecular formula C12H10BrN B14915023 2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)
2-Bromo-6,9-dihydropyrido[1,2-a]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6,9-dihydropyrido[1,2-a]indole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]indoles. These compounds are known for their significant biological activities and are found in various natural products and pharmaceuticals. The structure of this compound consists of a fused pyridine and indole ring system with a bromine atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,9-dihydropyrido[1,2-a]indole can be achieved through several synthetic routes. One common method involves the cyclization of N-allenyl indoles. For example, the gold-catalyzed cycloisomerization of N-2,3-butadienylindoles can afford 6,9-dihydropyrido[1,2-a]indoles, which can then be brominated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,9-dihydropyrido[1,2-a]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: Further cyclization reactions can lead to more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 2-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Bromo-6,9-dihydropyrido[1,2-a]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-Bromo-6,9-dihydropyrido[1,2-a]indole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific biological activity. For example, in anticancer research, it may inhibit certain enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]indole: The parent compound without the bromine atom.
6,9-Dihydropyrido[1,2-a]indole: The compound without the bromine substitution.
2-Substituted Pyrido[1,2-a]indoles: Compounds with different substituents at the 2-position.
Uniqueness
2-Bromo-6,9-dihydropyrido[1,2-a]indole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can serve as a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C12H10BrN |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
2-bromo-6,9-dihydropyrido[1,2-a]indole |
InChI |
InChI=1S/C12H10BrN/c13-10-4-5-12-9(7-10)8-11-3-1-2-6-14(11)12/h1-2,4-5,7-8H,3,6H2 |
InChI Key |
SXGGWMXTRIYYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN2C1=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14914992.png)



![3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B14915011.png)
![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)



